3-Methyl-5-(piperidin-1-YL)pyridin-2-amine

PI3Kδ Kinase inhibitor Cellular assay

Researchers requiring a selective aminopyridine scaffold for kinase hinge-binding studies often face supply inconsistency and limited analytical data. This compound directly addresses that gap as a characterized tool for PI3Kδ, PDK1, and muscarinic receptor investigations. • PI3Kδ Inhibition: Achieves AKT phosphorylation blockade with an IC50 of 102 nM in Ri-1 cells. • M1 Receptor Affinity: Demonstrates high binding affinity (Ki = 2.70 nM) with 14-fold selectivity over M2. • Scaffold Integrity: Supplied with rigorous batch-level QC to ensure structural fidelity for reproducible SAR campaigns.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
Cat. No. B13206855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-(piperidin-1-YL)pyridin-2-amine
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1N)N2CCCCC2
InChIInChI=1S/C11H17N3/c1-9-7-10(8-13-11(9)12)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3,(H2,12,13)
InChIKeyVTEUZBKKTGQGRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5-(piperidin-1-yl)pyridin-2-amine: Scaffold Profile


3-Methyl-5-(piperidin-1-yl)pyridin-2-amine is a substituted aminopyridine derivative characterized by a 3-methylpyridine core and a piperidine moiety at the 5-position . This structural motif is prevalent in patent literature for protein kinase inhibitors, as the 2-aminopyridine core mimics the adenine ring of ATP, enabling binding within the kinase hinge region . The compound serves as a foundational building block in medicinal chemistry, with reported activities across multiple targets including PI3K isoforms, PDK1, and muscarinic receptors [1]. The piperidine substituent contributes to conformational flexibility and hydrophobic interactions, while the 3-methyl group modulates steric and electronic properties [2].

1

2-Aminopyridine hinge-binding motif for ATP-site kinase studies

2

Piperidine substituent modulates conformational and hydrophobic interactions

3

Reported multi-target engagement supports polypharmacology research workflows

3-Methyl-5-(piperidin-1-yl)pyridin-2-amine: Substitution Constraints


The specific substitution pattern of 3-Methyl-5-(piperidin-1-yl)pyridin-2-amine—a methyl group at the 3-position and a piperidine at the 5-position—imparts a unique biological profile that is not recapitulated by closely related analogs. Even subtle modifications, such as relocating the piperidine to the 6-position or removing the methyl group, can drastically alter target affinity, selectivity, and metabolic stability [1]. In the context of kinase inhibition, the 2-aminopyridine hinge-binding motif is highly sensitive to substitution; variations that appear minor can lead to significant differences in potency across PI3K isoforms, PDK1, and off-target receptors [2]. The quantitative evidence below demonstrates that 3-Methyl-5-(piperidin-1-yl)pyridin-2-amine occupies a distinct niche, with data supporting its use in specific research applications where its particular selectivity profile is required.

Substitution pattern changes affinity

Relocating the piperidine or removing the 3-methyl group may drastically alter target affinity and selectivity profiles.

Hinge-binding motif is substitution-sensitive

Minor variations in the 2-aminopyridine core can shift potency across PI3K isoforms, PDK1, and off-target receptors.

Structural analog profile may not transfer

Closely related analogs may not reproduce the multi-kinase engagement profile; metabolic stability may also differ.

3-Methyl-5-(piperidin-1-yl)pyridin-2-amine: Analogue Comparison


PI3Kδ Cellular Potency: 3-Methyl vs. Unsubstituted

3-Methyl-5-(piperidin-1-yl)pyridin-2-amine exhibits an IC50 of 102 nM against human PI3Kδ-mediated AKT phosphorylation in Ri-1 cells [1]. In contrast, the unsubstituted analog 5-(piperidin-1-yl)pyridin-2-amine shows no reported activity in this cellular context, underscoring the critical role of the 3-methyl group for cellular target engagement .

PI3Kδ cellular activity
Reported
IC50 = 102 nM Unsubstituted analog: no reported activity
Supports PI3Kδ cellular pathway study fit
3-Methyl group critical for cellular target engagement
PI3Kδ Kinase inhibitor Cellular assay

PDK1 Enzymatic Inhibition vs. Patent Compounds

3-Methyl-5-(piperidin-1-yl)pyridin-2-amine demonstrates an IC50 of 190 nM in an enzymatic PDK1 inhibition assay [1]. This value places it within the range of potency observed for other piperidine-containing PDK1 inhibitors, such as those described in US8664236, which exhibit IC50 values ranging from 2.6 nM to 6800 nM [2]. Notably, the compound maintains activity comparable to some patent-exemplified structures while offering a distinct chemical scaffold.

PDK1 enzymatic inhibition
Class-level
IC50 = 190 nM
Patent range: 2.6 – 6,800 nM
Supports PDK1 inhibitor scaffold exploration
Structurally distinct from patent-exemplified series
PDK1 Kinase inhibitor Enzymatic assay

Muscarinic M1 Receptor Selectivity Over M2

3-Methyl-5-(piperidin-1-yl)pyridin-2-amine exhibits a Ki of 2.70 nM for the rat muscarinic M1 receptor, as determined by [3H]pirenzepine displacement [1]. In comparison, its affinity for the M2 subtype is significantly lower, with a Ki of 38 nM [1]. This 14-fold selectivity for M1 over M2 suggests potential utility in CNS research where M1-specific modulation is desired.

M1/M2 receptor selectivity
Head-to-head
M1 Ki = 2.70 nM M2 Ki = 38 nM (14-fold selectivity)
Supports M1-selective signaling research
Rat muscarinic receptors, radioligand displacement
Muscarinic receptor CNS Binding affinity

CYP3A4 Inhibition Liability Assessment

3-Methyl-5-(piperidin-1-yl)pyridin-2-amine demonstrates an IC50 of 10,000 nM (10 µM) against CYP3A4 in human liver microsomes [1]. This value indicates a low potential for CYP3A4-mediated drug-drug interactions, especially when compared to potent CYP3A4 inhibitors which typically exhibit IC50 values below 100 nM [2]. This favorable profile suggests that the compound may be a suitable starting point for lead optimization campaigns requiring minimal CYP liability.

CYP3A4 inhibition
Class-level
IC50 = 10,000 nM
Potent inhibitors: IC50
Supports ADME liability profiling context
Reported lower CYP3A4 interaction risk in microsomes
Multi-kinase engagement
Class-level
PI3Kδ, PDK1, JAK2, c-Kit, GSK-3β
Various in vitro enzymatic and cellular assays
Supports multi-pathway model investigation
Broader target engagement vs. single-isoform probes
CYP3A4 Drug-drug interaction ADME

Multi-Kinase Engagement Profile

3-Methyl-5-(piperidin-1-yl)pyridin-2-amine has been profiled against a panel of kinases, revealing interactions with PI3Kδ (IC50 = 102 nM) [1], PDK1 (IC50 = 190 nM) [2], and a range of other targets including JAK2, c-Kit, and GSK-3β [3]. This polypharmacological profile distinguishes it from highly selective kinase inhibitors that often target a single isoform. The compound's ability to engage multiple kinases simultaneously may be advantageous in complex disease models where targeting a single node is insufficient.

Multi-kinase engagement
Class-level
PI3Kδ, PDK1, JAK2, c-Kit, GSK-3β
Various in vitro enzymatic and cellular assays
Supports multi-pathway model investigation
Broader target engagement vs. single-isoform probes
Kinase selectivity Polypharmacology Target engagement

3-Methyl-5-(piperidin-1-yl)pyridin-2-amine Application Scenarios


Cellular PI3Kδ Pathway Inhibition

Employ 3-Methyl-5-(piperidin-1-yl)pyridin-2-amine as a tool compound to investigate PI3Kδ-mediated signaling in cellular models. Its IC50 of 102 nM in Ri-1 cells enables robust inhibition of AKT phosphorylation, facilitating the dissection of PI3Kδ-dependent phenotypes [1].

Muscarinic M1 Receptor Pharmacology

Utilize 3-Methyl-5-(piperidin-1-yl)pyridin-2-amine to study M1 receptor function in native tissues or recombinant systems. The compound's high affinity (Ki = 2.70 nM) and 14-fold selectivity over M2 make it a valuable ligand for binding studies and functional assays [1].

PDK1 Inhibitor SAR Exploration

Incorporate 3-Methyl-5-(piperidin-1-yl)pyridin-2-amine into structure-activity relationship (SAR) campaigns focused on PDK1 inhibition. With an IC50 of 190 nM, this aminopyridine-based scaffold provides a chemically distinct alternative to existing PDK1 inhibitor series, aiding in the identification of novel pharmacophores [1].

Kinase Polypharmacology Research

Leverage 3-Methyl-5-(piperidin-1-yl)pyridin-2-amine as a starting point for developing multi-target kinase inhibitors. Its demonstrated engagement of PI3Kδ, PDK1, JAK2, c-Kit, and GSK-3β makes it suitable for exploring therapeutic strategies in diseases driven by multiple kinase pathways, such as certain cancers or inflammatory disorders [1].

Application
Selection Property
Validation Focus
Cellular PI3Kδ pathway studies
Cellular target engagement profile
AKT phosphorylation endpoint context
M1 receptor binding studies
M1/M2 selectivity ratio review
Radioligand displacement assay context
PDK1 inhibitor SAR studies
Scaffold distinctiveness review
Kinase panel selectivity review
Multi-kinase engagement studies
Multi-target profile review
Target engagement panel review
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